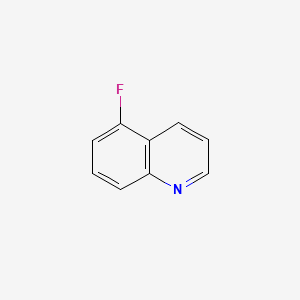

5-Fluoroquinoline

Übersicht

Beschreibung

5-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Vorbereitungsmethoden

The synthesis of 5-Fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzotrifluoride with glycerol and sulfuric acid can yield this compound. Another method involves the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the fluorination process .

Analyse Chemischer Reaktionen

5-Fluoroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

5-Fluoroquinoline is characterized by a bicyclic structure containing a nitrogen atom and a fluorine atom. The incorporation of the fluorine atom enhances its biological activity and reactivity. Various synthetic routes have been developed to obtain this compound, including:

- Direct Amination : A method involving the reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines under mild conditions.

- Hybridization Techniques : Recent studies have focused on hybridizing fluoroquinolones with different heterocyclic moieties to improve pharmacological profiles.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been compared to standard antibiotics, with key findings indicating:

- Minimum Inhibitory Concentration (MIC) : The compound shows potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values comparable to or better than traditional fluoroquinolones .

- Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to impaired DNA replication and transcription. Additionally, oxidative stress induced by reactive oxygen species plays a crucial role in bacterial lethality .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antimicrobial properties:

- Antineoplastic Activity : Studies have indicated that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .

- Enzyme Inhibition : Research has explored its potential as an enzyme inhibitor, particularly in inhibiting acetylcholinesterase, which may have implications for neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound derivatives against resistant strains of bacteria. Results demonstrated that certain derivatives had enhanced potency against multidrug-resistant pathogens, highlighting their potential as alternative therapeutic agents .

- Toxicity Profile : A case series documented adverse effects associated with fluoroquinolone use, including persistent multisymptom pathology. This emphasizes the need for careful consideration regarding the use of fluoroquinolones in clinical settings .

Wirkmechanismus

The mechanism of action of 5-Fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits DNA replication and transcription, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .

Vergleich Mit ähnlichen Verbindungen

5-Fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines. Similar compounds include:

- 7-Fluoroquinoline

- 6-Fluoroquinoline

- 5,7-Difluoroquinoline

- Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)

Compared to these compounds, this compound exhibits unique properties due to the specific position of the fluorine atom, which can influence its reactivity and biological activity. For instance, this compound may show different enzyme inhibition profiles compared to 7-Fluoroquinoline or 6-Fluoroquinoline .

Biologische Aktivität

5-Fluoroquinoline is a derivative of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antimicrobial activity. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and associated adverse effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is largely attributed to its ability to inhibit bacterial topoisomerases, particularly topoisomerase II and IV, which are essential for DNA replication and transcription in bacteria.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the C-7 position of the fluoroquinolone structure can lead to variations in biological activity. For instance, compounds like FQH-2 have shown high binding affinity to target proteins with a binding energy score of -10.6 kcal/mol, comparable to that of moxifloxacin (-11.3 kcal/mol) . These results suggest that structural modifications can enhance the compound's antimicrobial potency while maintaining low cytotoxicity levels.

| Compound | Binding Energy (kcal/mol) | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Moxifloxacin | -11.3 | High | Low |

| FQH-2 | -10.6 | High | Low |

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of DNA replication and repair processes in bacteria, ultimately resulting in cell death. Additionally, studies have shown that 5-fluoroquinolone derivatives can also exhibit antiviral properties, particularly against HIV-1 integrase, with effective concentrations (EC₅₀) ranging from 0.032 to 29.85 μM .

Case Studies

- In Vitro and In Vivo Studies : Research has demonstrated that 5-fluoroquinolone derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro. In vivo studies involving murine models infected with Staphylococcus aureus confirmed the effectiveness of these compounds in reducing bacterial load significantly .

- Adverse Effects : Despite their efficacy, fluoroquinolones, including this compound, have been associated with severe adverse events such as tendon ruptures and other collagen-associated disorders. A large cohort study indicated a doubled risk of tendon ruptures among patients treated with fluoroquinolones compared to controls .

Eigenschaften

IUPAC Name |

5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFXCDGQRHJFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192592 | |

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-69-4 | |

| Record name | 5-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding regarding the carcinogenicity of 5-Fluoroquinoline compared to its parent compound and the 3-Fluoroquinoline derivative?

A1: Research has shown that substituting a fluorine atom at different positions on the quinoline molecule significantly impacts its carcinogenic potential. While quinoline itself is a known hepatocarcinogen [, ], its derivative, 3-Fluoroquinoline (3-FQ), exhibited no carcinogenic activity in the same assays [, ]. Conversely, substituting fluorine at the 5th position, creating this compound (5-FQ), drastically increased its carcinogenic potency compared to the parent quinoline molecule [, ]. This highlights the importance of fluorine substitution position in dictating the biological activity of quinoline derivatives.

Q2: What is the proposed mechanism behind the observed carcinogenic activity of this compound?

A2: While the provided research doesn't delve into the specific mechanism of action for 5-FQ's carcinogenicity, it suggests a strong correlation between mutagenicity and carcinogenicity for this compound [, ]. Studies indicate that both quinoline and 5-FQ induce mutations in bacterial tester strains and cause the formation of GST-P positive foci in rat liver cells, which are indicative of carcinogenic potential [, ]. This points towards a genotoxic mechanism, potentially involving DNA damage as a key step in 5-FQ induced carcinogenesis.

Q3: How does this compound compare to other quinoline derivatives in terms of its interaction with CYP enzymes?

A3: Research indicates that this compound (5-FQ) exhibits strong inhibitory effects on Coumarin 7-hydroxylase activity in both bovine liver microsomes and human CYP2A6, surpassing the inhibitory potency of its parent compound, quinoline []. Interestingly, the position of the fluorine atom plays a crucial role in this interaction, as 3-Fluoroquinoline demonstrates significantly weaker inhibition compared to 5-FQ []. This suggests that the presence and position of the fluorine atom directly influence the interaction of these compounds with CYP enzymes, potentially impacting their metabolism and overall biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.